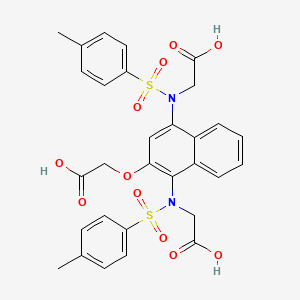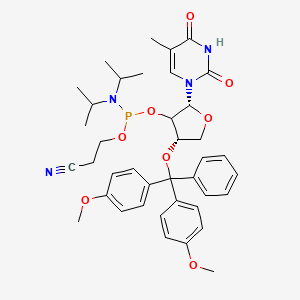
Clenhexyl (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clenhexyl (hydrochloride) is a chemical compound known for its role as a urinary metabolite. It is primarily utilized in doping control screening programs to quantitatively screen for the presence of certain substances in urine . The compound has a molecular formula of C₁₄H₂₁Cl₃N₂O and a molecular weight of 339.69 g/mol .
准备方法
The synthesis of Clenhexyl (hydrochloride) involves several steps, typically starting with the preparation of the base compound, ClenhexylThe specific synthetic routes and reaction conditions are not widely documented in public literature, but the process generally involves standard organic synthesis techniques such as nucleophilic substitution and acid-base reactions .
Industrial production methods for Clenhexyl (hydrochloride) are likely to involve large-scale chemical synthesis processes, ensuring high purity and consistency of the final product. These methods would include rigorous quality control measures to meet the standards required for its use in scientific research and doping control .
化学反应分析
Clenhexyl (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
科学研究应用
Clenhexyl (hydrochloride) has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry, particularly in the development and validation of methods for doping control.
Biology: The compound is studied for its metabolic pathways and interactions within biological systems.
Medicine: Research into its pharmacokinetics and pharmacodynamics helps in understanding its potential therapeutic uses and side effects.
Industry: Clenhexyl (hydrochloride) is used in the development of new analytical techniques and instruments for detecting and quantifying substances in various matrices
作用机制
The mechanism of action of Clenhexyl (hydrochloride) involves its role as a metabolite in the body. It interacts with specific enzymes and receptors, influencing metabolic pathways and the excretion of certain substances. The exact molecular targets and pathways involved are still under investigation, but it is known to play a crucial role in the metabolism and detection of doping agents .
相似化合物的比较
Clenhexyl (hydrochloride) can be compared with other similar compounds used in doping control and metabolic studies. Some of these compounds include:
Chlorhexidine: A broad-spectrum antimicrobial used in healthcare settings.
Dicyclomine: An antimuscarinic agent used to treat gastrointestinal disorders.
What sets Clenhexyl (hydrochloride) apart is its specific application in doping control screening programs, where it serves as a reliable marker for the presence of certain substances in urine .
属性
分子式 |
C14H21Cl3N2O |
|---|---|
分子量 |
339.7 g/mol |
IUPAC 名称 |
1-(4-amino-3,5-dichlorophenyl)-2-(cyclohexylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C14H20Cl2N2O.ClH/c15-11-6-9(7-12(16)14(11)17)13(19)8-18-10-4-2-1-3-5-10;/h6-7,10,13,18-19H,1-5,8,17H2;1H |
InChI 键 |
NIEFTTTUMIPUES-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)







![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)
